molecular formula C9H6F3NO4 B164361 Methyl 3-nitro-4-(trifluoromethyl)benzoate CAS No. 126541-81-9

Methyl 3-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B164361
CAS No.: 126541-81-9
M. Wt: 249.14 g/mol
InChI Key: DKARPFALPFVMPB-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of benzoic acid, characterized by the presence of a nitro group at the 3-position and a trifluoromethyl group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-nitro-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the nitration of methyl 4-(trifluoromethyl)benzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Another method involves the reaction of 3-nitro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-nitro-4-(trifluoromethyl)benzoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-nitro-2-(trifluoromethyl)benzoate
  • Methyl 2-nitro-4-(trifluoromethyl)benzoate
  • Methyl 4-fluoro-3-nitrobenzoate

Uniqueness

Methyl 3-nitro-4-(trifluoromethyl)benzoate is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

methyl 3-nitro-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-3-6(9(10,11)12)7(4-5)13(15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKARPFALPFVMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649954
Record name Methyl 3-nitro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126541-81-9
Record name Methyl 3-nitro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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